
(S)-A-HYDROXY-3-FURANACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-A-HYDROXY-3-FURANACETONITRILE is an organic compound characterized by the presence of a furan ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-A-HYDROXY-3-FURANACETONITRILE typically involves the following steps:
Starting Material: The synthesis begins with a furan derivative, such as 3-furanacetonitrile.
Hydroxylation: The furan derivative undergoes hydroxylation to introduce the hydroxyl group at the alpha position. This step often requires the use of oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Hydroxylation: Utilizing continuous flow reactors to ensure efficient and consistent hydroxylation.
Chiral Catalysts: Employing chiral catalysts to enhance the selectivity and yield of the desired enantiomer.
Purification: Implementing advanced purification techniques like crystallization and distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: (S)-A-HYDROXY-3-FURANACETONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 3-furanacetone.
Reduction: Formation of 3-furanacetamide.
Substitution: Formation of esters or ethers depending on the substituent.
Scientific Research Applications
(S)-A-HYDROXY-3-FURANACETONITRILE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-A-HYDROXY-3-FURANACETONITRILE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
®-A-HYDROXY-3-FURANACETONITRILE: The enantiomer of the compound with different stereochemistry.
3-FURANACETONITRILE: Lacks the hydroxyl group, resulting in different reactivity and applications.
3-FURANACETONE: An oxidized form with a carbonyl group instead of a hydroxyl group.
Uniqueness: (S)-A-HYDROXY-3-FURANACETONITRILE is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its hydroxyl and nitrile groups enable a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
174754-57-5 |
|---|---|
Molecular Formula |
C6H5NO2 |
Molecular Weight |
123.111 |
IUPAC Name |
(2S)-2-(furan-3-yl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C6H5NO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H/t6-/m1/s1 |
InChI Key |
KQROQTWESIOQFM-ZCFIWIBFSA-N |
SMILES |
C1=COC=C1C(C#N)O |
Synonyms |
(S)-A-HYDROXY-3-FURANACETONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


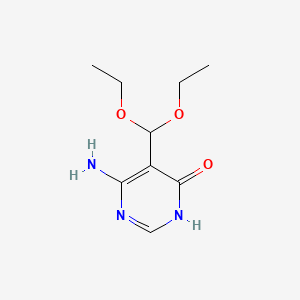
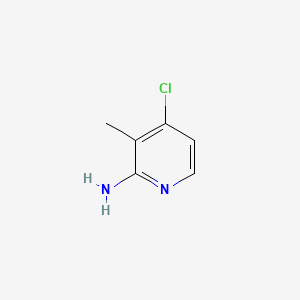
![9,9-Dimethyl-2,3,6,7,8,9-hexahydro-[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B573134.png)
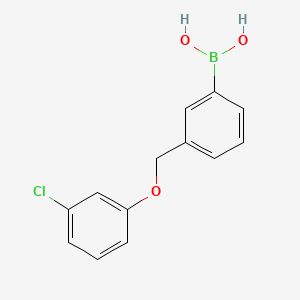
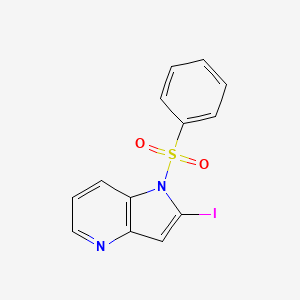
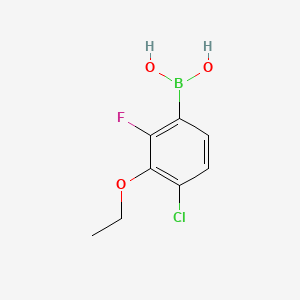
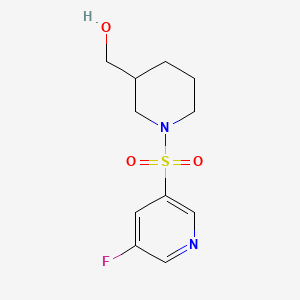
![6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine](/img/structure/B573147.png)
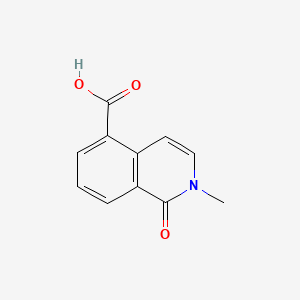

![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B573151.png)
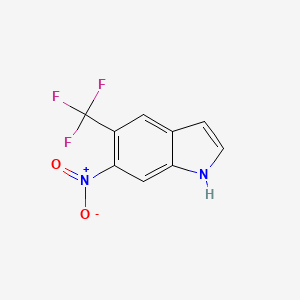
![3-(7-Hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)indolin-2-one](/img/structure/B573154.png)
